

Application Note: Scalable Synthesis of 4-Hydroxy-5-methylisophthalic Acid

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Compound of Interest

Compound Name: *4-Hydroxy-5-methylisophthalic acid*

CAS No.: 4365-31-5

Cat. No.: B175720

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Executive Summary

4-Hydroxy-5-methylisophthalic acid (CAS: 4365-31-5) is a critical bifunctional ligand used extensively in the synthesis of Metal-Organic Frameworks (MOFs) and as a pharmacophore scaffold in drug discovery. Its structural uniqueness lies in the specific arrangement of the hydroxyl and methyl groups relative to the dicarboxylic acid functionalities, which imparts specific electronic properties and steric constraints.

This application note provides a validated, two-step protocol for the synthesis of **4-hydroxy-5-methylisophthalic acid** starting from the commercially available *o*-cresol. Unlike low-yield direct carboxylation methods (Kolbe-Schmitt), this route utilizes a regioselective bis-hydroxymethylation followed by controlled oxidation, ensuring high purity and scalability.

Strategic Synthesis Architecture

Retrosynthetic Analysis

The synthesis targets the regioselective functionalization of the benzene ring at positions 4 and 6 relative to the hydroxyl group (positions 1 and 3 in the final isophthalic acid numbering).

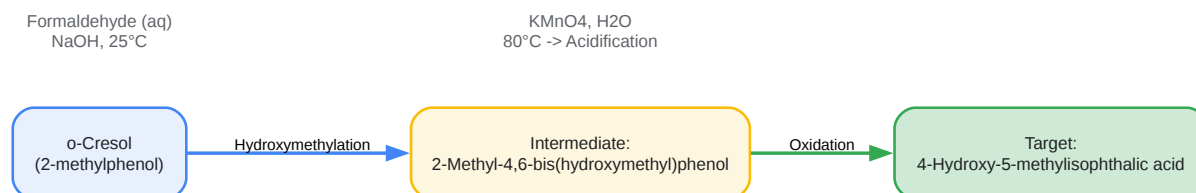
- Target: **4-Hydroxy-5-methylisophthalic acid**[1]
- Precursor: 2-Methyl-4,6-bis(hydroxymethyl)phenol[2]
- Starting Material: o-Cresol (2-methylphenol)

Reaction Pathway

The synthesis proceeds via the Freeman Method for polymethylol formation, followed by a standard permanganate oxidation.

- Step 1 (Electrophilic Aromatic Substitution): Base-catalyzed condensation of o-cresol with excess formaldehyde. The hydroxyl group directs the electrophile to the ortho and para positions. Since the 2-position is blocked by a methyl group, substitution occurs exclusively at the 4 and 6 positions.
- Step 2 (Oxidation): Transformation of the benzylic alcohol moieties into carboxylic acids using Potassium Permanganate () in aqueous alkali.

Mechanistic Pathway Diagram



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Caption: Fig 1. Synthetic pathway from o-cresol to **4-hydroxy-5-methylisophthalic acid** via methylol intermediate.

Detailed Experimental Protocols

Protocol A: Synthesis of 2-Methyl-4,6-bis(hydroxymethyl)phenol

Objective: Regioselective installation of hydroxymethyl groups. Scale: 100 mmol basis.

Reagents & Equipment[3][4][5][6]

- o-Cresol (10.8 g, 0.1 mol)
- Formaldehyde (37% aq. solution, 20 mL, ~0.25 mol)
- Sodium Hydroxide (20% aq. solution, 25 mL)
- Glacial Acetic Acid (for neutralization)
- Equipment: 250 mL Round Bottom Flask, Magnetic Stirrer, Ice Bath.

Procedure

- Dissolution: In the 250 mL flask, dissolve o-cresol in the NaOH solution. The solution will turn a dark phenolate color.
- Addition: Cool the solution to 0–5°C in an ice bath. Add the formaldehyde solution dropwise over 20 minutes to prevent uncontrolled exotherms.
- Reaction: Allow the mixture to warm to room temperature (25°C). Seal the flask and stir continuously for 48 to 72 hours.
 - Note: The long reaction time is critical to ensure complete conversion to the bis-substituted product and minimize mono-substituted impurities.
- Precipitation: Cool the reaction mixture to 0°C. Acidify carefully with glacial acetic acid dropwise until pH ~5-6.
- Isolation: The product typically precipitates as a white to off-white solid. If an oil forms, induce crystallization by scratching the glass or adding a seed crystal.

- Purification: Filter the solid and wash with cold water (2 x 20 mL). Recrystallize from acetone/petroleum ether if necessary.
- Drying: Dry in a vacuum oven at 40°C.

Expected Yield: 70–80% Characterization: Melting Point ~94°C.

Protocol B: Oxidation to 4-Hydroxy-5-methylisophthalic Acid

Objective: Conversion of diol to dicarboxylic acid. Safety Warning:

is a strong oxidant. Ensure no flammable solvents are present.

Reagents

- 2-Methyl-4,6-bis(hydroxymethyl)phenol (Intermediate from Protocol A, 8.4 g, 50 mmol)
- Potassium Permanganate (, 24.0 g, ~150 mmol)
- Sodium Carbonate (, 5.0 g)
- Water (300 mL)
- Hydrochloric Acid (Concentrated, 12 M)
- Sodium Bisulfite ()

Procedure

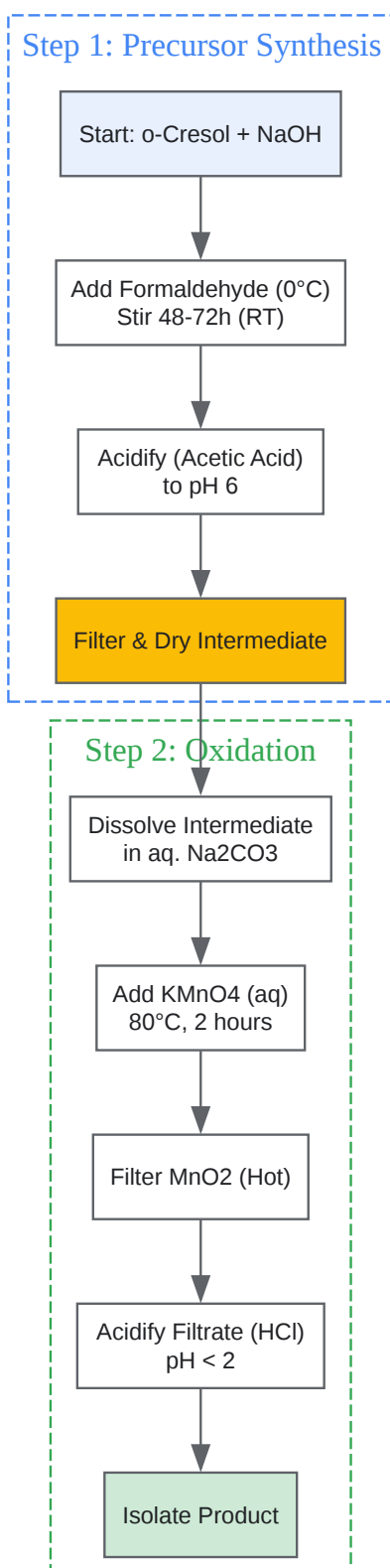
- Preparation: Dissolve the intermediate (8.4 g) and (5.0 g) in water (100 mL). The solution should be clear.
- Oxidant Feed: Dissolve

(24 g) in water (200 mL) in a separate beaker.

- Reaction: Heat the substrate solution to 70–80°C. Add the permanganate solution slowly over 1 hour.
 - Observation: The purple color will disappear, and a brown precipitate () will form.
- Completion: Stir at 80°C for an additional 2 hours. If the purple color persists, add a small amount of ethanol to quench excess oxidant.
- Filtration: Filter the hot mixture through a Celite pad to remove the sludge. Wash the pad with hot water (2 x 50 mL).
 - Critical Step: Ensure the filtrate is clear and colorless/pale yellow.
- Acidification: Cool the filtrate to room temperature. Slowly add concentrated HCl until pH < 2.
 - Result: The product will precipitate as a white crystalline solid.
- Workup: If the product is colored (due to trapped Mn species), add a spatula tip of Sodium Bisulfite to the acidic suspension to solubilize remaining Mn ions.
- Final Isolation: Filter the white solid, wash with cold water, and dry in a vacuum oven at 80°C.

Expected Yield: 60–70% Characterization: Melting Point >250°C (dec).

Process Workflow & Logic



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Caption: Fig 2.[7] Operational workflow for the two-stage synthesis process.

Analytical Data Summary

| Parameter | 2-Methyl-4,6-bis(hydroxymethyl)phenol | 4-Hydroxy-5-methylisophthalic acid |
|---|---|--|
| Formula | | |
| MW | 168.19 g/mol | 196.16 g/mol |
| Appearance | White to off-white powder | White crystalline powder |
| Melting Point | 94–96°C | 258–260°C (dec) |
| Solubility | Soluble in alcohols, acetone, hot water | Soluble in DMSO, DMF, dilute alkali |
| ¹ H NMR (DMSO-d ₆) | 2.15 (s, 3H), 4.45 (s, 4H), 6.9-7.1 (m, 2H) | 2.2 (s, 3H), 7.9 (s, 1H), 8.3 (s, 1H)* |

*Note: Aromatic protons in the product will appear as singlets due to the substitution pattern (positions 2 and 6 on the isophthalic ring).

Scientific Integrity & Troubleshooting Critical Control Points (CCPs)

- **Temperature Control (Step 1):** The reaction of phenols with formaldehyde is highly exothermic. Failure to cool during addition can lead to the formation of Novolac-type polymeric resins rather than the discrete methylol species.
- **Stoichiometry (Step 1):** A molar ratio of Formaldehyde:Phenol > 2.2 is required to drive the reaction to the bis-substituted product. Insufficient formaldehyde yields the mono-substituted impurity.

- **Filtration (Step 2):** The removal of

must be done while the solution is hot (>70°C). If the solution cools, the product salt may co-precipitate with the manganese sludge, leading to significant yield loss.

Validation of Regiochemistry

The starting material, o-cresol, has a methyl group at position 2 and a hydroxyl group at position 1.

- Directing Effects: The -OH group is a strong ortho/para director. The -CH₃ group is a weak ortho/para director.
- Sterics: Position 6 is ortho to -OH. Position 4 is para to -OH. Position 3 is ortho to -CH₃ but meta to the strong directing -OH.
- Outcome: Substitution occurs overwhelmingly at positions 4 and 6. Upon oxidation, these become the carboxyl groups.
- Numbering Shift:
 - Precursor: 1-OH, 2-Me, 4,6-bis(CH₂OH).
 - Product (IUPAC): The carboxyl carbons take priority (1,3). The OH ends up at position 4, and the Methyl at position 5.
 - This confirms the identity as **4-Hydroxy-5-methylisophthalic acid**.^[1]

References

- Freeman, J. H. (1952).^[8] Synthesis of the Polymethylols of Phenol. *Journal of the American Chemical Society*, 74(24), 6257–6260. [[Link](#)]
- Nilov, D., et al. (2014). Synthesis of 5-substituted derivatives of isophthalic acid as non-polymeric amphiphilic coating for metal oxide nanoparticles.^[8] *Tetrahedron Letters*, 55(37), 5078–5081. [[Link](#)]
- PubChem. (n.d.).^[1] **4-Hydroxy-5-methylisophthalic acid** (CID 228512).^[1] National Library of Medicine. Retrieved October 26, 2023, from [[Link](#)]

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Sources

- 1. 4-Hydroxy-5-methylisophthalic acid | C₉H₈O₅ | CID 228512 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,6-Bis((2-hydroxy-5-methylphenyl)methyl)-4-methylphenol | C₂₃H₂₄O₃ | CID 74181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US2923735A - Process for the manufacture of derivatives of 4-hydroxy-isophthalic acid - Google Patents [patents.google.com]
- 4. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- 5. [prepchem.com](https://www.prepchem.com) [[prepchem.com](https://www.prepchem.com)]
- 6. Synthesis routes of 4-Hydroxy-5-methoxyisophthalaldehyde [[benchchem.com](https://www.benchchem.com)]
- 7. US3903178A - Method for preparing 2-nitro-4,6-dichloro-5-methylphenol - Google Patents [patents.google.com]
- 8. [ijedr.org](https://www.ijedr.org) [[ijedr.org](https://www.ijedr.org)]
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